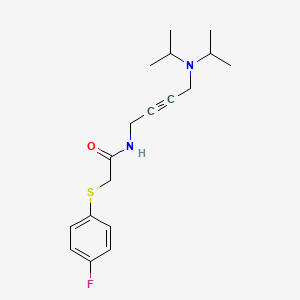

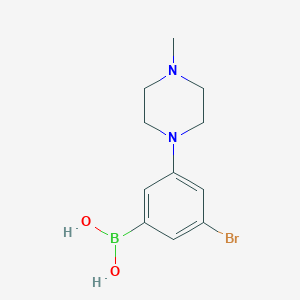

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide is a useful research compound. Its molecular formula is C18H25FN2OS and its molecular weight is 336.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Metabolite Formation

Acetaminophen, following deacetylation to its primary amine, conjugates with arachidonic acid in the brain and spinal cord to form potent TRPV1 agonist N-arachidonoylphenolamine (AM404). This conjugation, mediated by fatty acid amide hydrolase, illustrates a novel pathway for drug metabolism and the formation of analgesic N-acylphenolamine AM404 in the nervous system (Högestätt et al., 2005).

Potential Non-linear Optical Materials

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, synthesized from N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides, exhibit significant structural and spectral features. They have been investigated for their potential as non-linear optical (NLO) materials, with particular emphasis on their structural orientation and packing (Clark et al., 2000).

Protein Thiol Modification

Acetaminophen, also known as APAP, is implicated in the modification of protein thiol groups. The reactive quinone imine metabolite of APAP plays a crucial role in the pathogenesis of hepatotoxicity by arylating cysteinyl thiol groups, a significant finding in understanding acetaminophen's impact on liver proteins (Nelson et al., 1991).

Advanced Oxidation Chemistry

The advanced oxidation chemistry of acetaminophen under the UV/H2O2 system reveals significant degradation pathways and the formation of nitrogenous and non-nitrogenous degradation products. This study provides insights into the oxidation chemistry of 4-aminophenol derivatives, highlighting the role of acetaminophen in environmental chemistry and water treatment (Vogna et al., 2002).

Cyclooxygenase Inhibition

Research into the mechanism of action of acetaminophen suggests the inhibition of a yet unidentified form of cyclooxygenase, perhaps COX-3. This is based on the observation that acetaminophen is a weak inhibitor of both COX-1 and COX-2 in vitro and the varying sensitivity of COX enzymes in different tissues to acetaminophen (Botting, 2000).

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2OS/c1-14(2)21(15(3)4)12-6-5-11-20-18(22)13-23-17-9-7-16(19)8-10-17/h7-10,14-15H,11-13H2,1-4H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLNFYAKYFPCTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)CSC1=CC=C(C=C1)F)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2416510.png)

![2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2416513.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)

![3-Fluoro-4-[[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2416528.png)

![6-[[4-(4-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2416529.png)

![Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2416530.png)